Methyl 1H,1H-nonafluoropentyl ether
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Overview
Description
Methyl 1H,1H-nonafluoropentyl ether is a fluorinated ether with the molecular formula C6H5F9O and a molecular weight of 264.09 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, such as high thermal stability and low surface energy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1H,1H-nonafluoropentyl ether typically involves the reaction of a fluorinated alcohol with a methylating agent under controlled conditions . One common method is the reaction of 1H,1H-nonafluoropentanol with methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an inert solvent like acetonitrile at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality . Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Methyl 1H,1H-nonafluoropentyl ether undergoes various chemical reactions, including:
Substitution Reactions: The ether group can be substituted by nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides and amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include substituted ethers and amines.
Oxidation Reactions: Products include aldehydes and ketones.
Scientific Research Applications
Methyl 1H,1H-nonafluoropentyl ether has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1H,1H-nonafluoropentyl ether involves its interaction with molecular targets through its ether and fluorine groups . The fluorine atoms impart high electronegativity, influencing the compound’s reactivity and interactions with other molecules . Pathways involved include nucleophilic substitution and oxidative processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1H,1H-nonafluorobutyl ether
- Methyl 1H,1H-nonafluorohexyl ether
- Methyl 1H,1H-nonafluoroheptyl ether
Uniqueness
Methyl 1H,1H-nonafluoropentyl ether is unique due to its specific chain length and fluorine content, which provide a balance of properties such as solubility, reactivity, and thermal stability . Compared to similar compounds, it offers a distinct combination of chemical and physical characteristics that make it suitable for specialized applications .
Biological Activity
Methyl 1H,1H-nonafluoropentyl ether (also known as methyl nonafluorobutyl ether) is a fluorinated ether compound that has garnered attention for its unique chemical properties and potential applications. This article explores the biological activity of this compound, including its toxicity, environmental impact, and potential therapeutic uses.
This compound is characterized by the presence of multiple fluorine atoms, which significantly influence its physical and chemical properties. The compound is a colorless liquid with low solubility in water and high volatility. Its molecular formula is C5H3F9O, and it exhibits a high Henry's Law constant, indicating a tendency to partition into the atmosphere rather than remain in aqueous environments .
Toxicological Profile
The toxicological assessment of this compound reveals several important findings:
- Acute Toxicity : Studies indicate that the compound has low acute toxicity. For instance, the lowest LC50 (lethal concentration for 50% of test organisms) for aquatic organisms was reported to be greater than 750 mg/L, suggesting minimal immediate harmful effects on aquatic life at saturation levels .
- Irritation Potential : The compound is not expected to cause significant irritation upon skin or eye contact. Inhalation exposure at lower concentrations may lead to mild sensory irritation but does not typically result in serious health effects .
- Environmental Persistence : this compound is noted for its persistence in the environment due to its high volatility and low water solubility. This property raises concerns about atmospheric degradation products and potential long-term ecological impacts .
Case Studies
Several studies have investigated the biological effects of methyl nonafluorobutyl ether in various contexts:
- Aquatic Toxicity Studies : A study conducted to evaluate the impact on aquatic organisms found that the compound exhibited negligible toxicity at environmentally relevant concentrations. The research highlighted that even at high exposure levels, there were no significant adverse effects on species such as fathead minnows (Pimephales promelas) over a 96-hour period .
- Inhalation Exposure Studies : Research focusing on inhalation exposure demonstrated that while transient sensory irritation could occur at higher concentrations, there were no severe long-term health effects observed in laboratory settings. This suggests a relatively safe profile when exposure is managed appropriately .
Potential Applications
This compound's unique properties make it a candidate for various applications:
- Industrial Use : Its low toxicity and high volatility make it suitable for use as a solvent or cleaning agent in industrial applications where traditional solvents may pose greater health risks.
- Therapeutic Potential : Research into fluorinated compounds has indicated potential therapeutic applications due to their stability and bioactivity. However, specific studies on this compound's therapeutic efficacy remain limited .
Properties
Molecular Formula |
C6H5F9O |
---|---|
Molecular Weight |
264.09 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluoro-5-methoxypentane |
InChI |
InChI=1S/C6H5F9O/c1-16-2-3(7,8)4(9,10)5(11,12)6(13,14)15/h2H2,1H3 |
InChI Key |
JNTDJJPQBWHDGN-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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